molecular formula C8H11BrN2O2 B2368079 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1006473-56-8

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No. B2368079
CAS RN: 1006473-56-8
M. Wt: 247.092
InChI Key: VGYAOUFBTSUVQK-UHFFFAOYSA-N
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Description

“2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular weight of 233.06 . It’s used in proteomics research .


Molecular Structure Analysis

The InChI code for “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is 1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

The molecular formula of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is C7H9BrN2O2 and it has a molecular weight of 233.06 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrazole Derivatives

    A study by Xiao, Lei, and Hu (2011) details a multi-component reaction for synthesizing pyrazole derivatives, including 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids, using ionic liquids. This method is characterized by high yields, short reaction times, and minimal environmental impact (Xiao, Lei, & Hu, 2011).

  • Antimicrobial Applications

    Pundeer et al. (2013) synthesized brominated pyrazole derivatives, showing significant in vitro antibacterial and antifungal activities against various pathogens, suggesting potential applications in antimicrobial therapies (Pundeer et al., 2013).

  • Photoreactions in Pyrazolyl Derivatives

    A study by Vetokhina et al. (2012) on pyrazolyl derivatives demonstrated three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These findings have implications for developing photoresponsive materials (Vetokhina et al., 2012).

  • Role in Synthesizing Iridium Tetrazolate Complexes

    Stagni et al. (2008) investigated the synthesis of iridium tetrazolate complexes using pyrazolyl derivatives, highlighting their role in tuning the color and photophysical properties of these complexes, relevant in materials science (Stagni et al., 2008).

Biological and Medicinal Applications

  • Antifungal Activity

    Du et al. (2015) synthesized a series of pyrazole carboxylic acid amides, including 5-bromo-1H-indazol-1-yl phenyl derivatives, displaying high antifungal activities against phytopathogenic fungi, indicating their potential as agricultural fungicides (Du et al., 2015).

  • TRFIA Chelates Intermediate

    A study by Li-hua (2009) on the synthesis of TRFIA chelates intermediates, including bromopyrazolyl derivatives, highlighted their application in fluorescence immunoassays, a technique widely used in clinical diagnostics (Li-hua, 2009).

  • Antimicrobial Agents

    Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showing good antimicrobial activities against various microorganisms. These compounds may have applications in developing new antimicrobial drugs (Abdel-Wahab et al., 2017).

  • Regioselective Synthesis in Pharmaceutical Research

    Martins et al. (2009) discussed the highly regioselective synthesis of pyrazolo[1,5-a]pyrimidines, indicating the potential of bromopyrazoles in the pharmaceutical research for developing new therapeutic agents (Martins et al., 2009).

  • Aurora Kinase Inhibitor for Cancer Treatment

    A patent by ヘンリー,ジェームズ (2006) mentions the use of bromopyrazolyl compounds as Aurora kinase inhibitors, indicating their potential application in cancer treatment (ヘンリー,ジェームズ, 2006).

Other Applications

  • Facile Synthesis of Ortho-Halo-Substituted Acids

    Heim-Riether (2008) described an efficient synthesis route for ortho-halo-substituted butyric acids, where bromopyrazoles played a crucial role, indicating their importance in organic synthesis (Heim-Riether, 2008).

  • Synthesis of Antimicrobial N-phenylpyrazole Derivatives

    Farag et al. (2008) used bromopyrazole derivatives in synthesizing phenylpyrazoles with significant antimicrobial properties, indicating their utility in developing new antimicrobial agents (Farag et al., 2008).

  • Palladium Chalcogenolates for Nanoparticle Synthesis

    Sharma et al. (2015) synthesized palladium chalcogenolates using bromopyrazolyl derivatives, contributing to the field of nanoparticle synthesis and materials science (Sharma et al., 2015).

Mechanism of Action

Mode of Action

The exact mode of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is currently unknown . Pyrazole derivatives typically exert their effects by binding to their target proteins and modulating their activity. The bromo and methyl groups on the pyrazole ring may enhance the compound’s binding affinity and selectivity for its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

properties

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5-6(9)4-11(10-5)8(2,3)7(12)13/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYAOUFBTSUVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

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